N-(2-bicyclo[2.2.1]heptanyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Overview
Description
N-(2-bicyclo[221]heptanyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features a bicyclic structure combined with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized through Diels-Alder reactions involving cyclopentadiene and ethylene. The triazole ring is then introduced via a cyclization reaction involving hydrazine and an appropriate nitrile compound. The final step involves the formation of the thioacetamide linkage through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-bicyclo[2.2.1]heptanyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thioacetamide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-bicyclo[2.2.1]heptanyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-bicyclo[2.2.1]heptanyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-bicyclo[2.2.1]hept-2-yl-5-[(5-chloro-2-pyridinyl)oxy]-4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides
Uniqueness
N-(2-bicyclo[2.2.1]heptanyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its combination of a bicyclic structure and a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-15(18-14-9-11-6-7-13(14)8-11)10-23-17-19-16(20-21-17)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2,(H,18,22)(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRMIQGIRMXUPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CSC3=NNC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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